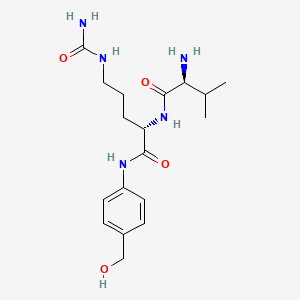

Val-cit-PAB-OH

描述

缬氨酸-瓜氨酸-对氨基苯甲醇-OH 是一种可被肽酶裂解的 ADC 连接体。其化学结构由 L-缬氨酸 (Val)、L-瓜氨酸 (Cit) 和对氨基苯甲醇 (PAB) 部分组成。该连接体在连接 ADC 中的抗体和细胞毒性药物有效载荷方面起着至关重要的作用。

准备方法

合成路线: 缬氨酸-瓜氨酸-对氨基苯甲醇-OH 可以通过多种路线合成。一种常见的方法涉及固相肽合成 (SPPS)。在此方法中:

- 缬氨酸和瓜氨酸氨基酸使用 Fmoc (9-芴甲氧羰基) 化学依次偶联到固体载体上。

- 然后将 PAB-OH 基团连接到肽链的 N 端。

- 在脱保护和纯化步骤后,获得缬氨酸-瓜氨酸-对氨基苯甲醇-OH .

工业生产方法: 缬氨酸-瓜氨酸-对氨基苯甲醇-OH 的工业生产通常遵循类似的原理,但可能涉及更大规模的反应和纯化过程。高纯度的缬氨酸-瓜氨酸-对氨基苯甲醇-OH 对 ADC 开发至关重要。

化学反应分析

被组织蛋白酶 B 裂解: 缬氨酸-瓜氨酸-对氨基苯甲醇-OH 被设计为可被组织蛋白酶 B 特异性裂解,组织蛋白酶 B 是溶酶体中的一种酶。当 ADC 被内化到靶细胞中时,组织蛋白酶 B 会裂解 Val-Cit 键,释放细胞毒性有效载荷。

试剂和条件: 缬氨酸-瓜氨酸-对氨基苯甲醇-OH 合成中常用的试剂包括 Fmoc 保护的氨基酸、偶联剂(例如,HBTU、HATU)和碱(例如,DIEA)。纯化涉及 HPLC 或制备色谱。

主要产物: 由缬氨酸-瓜氨酸-对氨基苯甲醇-OH 裂解产生的主要产物是抗体-药物偶联物 (ADC) 本身,其中抗体通过缬氨酸-瓜氨酸-对氨基苯甲醇-OH 连接体连接到细胞毒性药物。

科学研究应用

Synthesis and Stability

The synthesis of Val-cit-PAB-OH has been optimized to improve yield and purity. Recent methodologies have reported yields of up to 95% for the final product through refined coupling reactions that minimize epimerization and side product formation . The stability of this linker is crucial for its application in ADCs; studies have shown that this compound exhibits high plasma stability, with half-lives of approximately 6.0 days in mice and 9.6 days in monkeys .

Applications in Antibody-Drug Conjugates

This compound is primarily utilized in the formulation of ADCs due to its favorable cleavage properties:

- Targeted Delivery : The specificity of cathepsin B for Val-cit linkers allows for targeted drug delivery. In preclinical models, ADCs incorporating this compound demonstrated enhanced antitumor activity compared to those using non-cleavable linkers .

- Stability in Biological Systems : Research indicates that ADCs with Val-cit linkers maintain stability in various biological environments, including Ces1C-knockout mice, which are models used to study drug metabolism and clearance . This stability is essential for ensuring that the drug reaches its target without premature release.

- Versatility : The linker can be adapted for various payloads, including small-molecule inhibitors and other cytotoxic agents. This versatility enhances the potential applications of this compound across different types of cancers .

Case Studies

Several studies highlight the effectiveness of this compound in ADC formulations:

- Study on Efficacy : In a study examining multiple ADC configurations, those utilizing this compound showed superior pharmacokinetic profiles and reduced off-target effects compared to traditional linkers . The study emphasized how structural modifications to the linker can further enhance its performance.

- Clinical Trials : Early-phase clinical trials involving ADCs with this compound have reported promising results, demonstrating improved patient outcomes and manageable side effects. These findings support the ongoing development of this linker in clinical settings .

Limitations and Future Directions

Despite its advantages, this compound has limitations:

- Hydrophobicity : The hydrophobic nature of the p-aminobenzyl alcohol moiety can limit the amount of payload that can be effectively delivered without causing aggregation issues .

- Enzymatic Interference : Premature cleavage by non-target enzymes such as carboxylesterase can lead to off-target toxicity, necessitating further optimization of linker designs .

Future research is focused on developing hybrid linkers that combine hydrophilic elements with Val-cit structures to enhance solubility and reduce aggregation risks while maintaining effective cleavage characteristics.

作用机制

ADC 结合到癌细胞上的目标抗原后,就会被内化。在溶酶体中,组织蛋白酶 B 会裂解 Val-cit 键,释放细胞毒性药物。这种局部的药物释放最大限度地减少了脱靶效应。

相似化合物的比较

缬氨酸-瓜氨酸-对氨基苯甲醇-OH 因其被组织蛋白酶 B 特异性裂解而脱颖而出。类似的化合物包括其他 ADC 连接体,如缬氨酸-丙氨酸-对氨基苯甲醇-OH 和缬氨酸-甘氨酸-对氨基苯甲醇-OH,但它们的裂解机制有所不同。

生物活性

Val-cit-PAB-OH, a cleavable linker used in antibody-drug conjugates (ADCs), has garnered attention for its potential in enhancing the therapeutic efficacy of cancer treatments. This compound links drugs to antibodies, allowing for targeted delivery to cancer cells, which minimizes systemic toxicity and maximizes treatment effectiveness. The biological activity of this compound is primarily characterized by its stability in circulation and its ability to release the drug payload upon cleavage.

This compound comprises a valine-citrulline dipeptide linked to a p-aminobenzyl alcohol (PAB) moiety. The cleavage of this linker is facilitated by specific enzymes, particularly carboxylesterases, which are prevalent in the tumor microenvironment. This enzymatic action releases the active drug, allowing it to exert its cytotoxic effects on cancer cells.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₄ |

| Molecular Weight | 297.32 g/mol |

| Solubility | Soluble in DMSO |

| Stability | Stable in plasma |

Anticancer Efficacy

Research indicates that this compound exhibits significant anticancer activity when used in conjunction with various chemotherapeutic agents. In vitro studies have demonstrated that ADCs utilizing this linker show enhanced cytotoxicity against cancer cell lines such as A2780 (ovarian cancer) and Panc-1 (pancreatic cancer).

-

In Vitro Studies : The IC50 values for this compound conjugates were found to be significantly lower than those of non-cleavable linkers, indicating superior potency in delivering the drug payload effectively.

- A2780 Cells : IC50 values ranged from 2.85 µM to 11.18 µM.

- Panc-1 Cells : IC50 values were approximately 10 times higher, indicating reduced efficacy in cells with lower receptor expression.

Table 2: Cytotoxicity Data of this compound Conjugates

| Cell Line | Compound Type | IC50 (µM) |

|---|---|---|

| A2780 | Cleavable ADC | 2.85 - 11.18 |

| Panc-1 | Cleavable ADC | 5.03 - 8.15 |

The mechanism by which this compound exerts its biological effects involves:

- Targeted Delivery : The ADCs selectively bind to cancer cell surface receptors, facilitating internalization.

- Enzymatic Cleavage : Once inside the cell, the linker is cleaved by lysosomal enzymes, releasing the active drug.

- Cytotoxicity : The released drug then induces apoptosis in cancer cells through various pathways.

Study 1: Efficacy in Ovarian Cancer Models

In a recent study published in Biochemical Characterization, researchers evaluated the efficacy of this compound conjugated with daunorubicin (Dau) against A2780 ovarian cancer cells. The study found that the conjugate significantly inhibited cell proliferation compared to free Dau, highlighting the advantage of using a cleavable linker for targeted therapy .

Study 2: Stability Assessment

Another investigation focused on the stability of this compound in vivo, particularly its performance in mouse models. It was noted that ADCs containing this linker maintained stability in plasma and demonstrated effective tumor regression without significant off-target effects .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGGTWZUZGZKHY-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159857-79-1 | |

| Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。